2-Bromo-3-(ethylsulfonyl)-pyridine
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Overview
Description
2-Bromo-3-(ethylsulfonyl)-pyridine is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and ethylsulfonyl groups in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(ethylsulfonyl)-pyridine typically involves the bromination of 3-(ethylsulfonyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of handling hazardous chemicals.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to 3-(ethylsulfonyl)pyridine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-CPBA in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Products include 3-(ethylsulfonyl)pyridine derivatives with various functional groups.
Oxidation: The major product is 2-Bromo-3-(ethylsulfonyl)pyridine sulfone.
Reduction: The major product is 3-(ethylsulfonyl)pyridine.
Scientific Research Applications
2-Bromo-3-(ethylsulfonyl)-pyridine is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antimicrobial drugs.
Industry: The compound is used in the development of agrochemicals and materials science, particularly in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(ethylsulfonyl)-pyridine depends on its application:
As a Synthetic Intermediate: It acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile.
In Biological Systems: The compound can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the structure of the final product derived from the compound.
Comparison with Similar Compounds
2-Bromo-3-(methylsulfonyl)-pyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Bromo-3-(phenylsulfonyl)-pyridine: Contains a phenyl group instead of an ethyl group.
3-(Ethylsulfonyl)pyridine: Lacks the bromine atom.
Uniqueness: 2-Bromo-3-(ethylsulfonyl)-pyridine is unique due to the combination of the bromine and ethylsulfonyl groups, which provide distinct reactivity and versatility in synthetic applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethylsulfonyl group enhances the compound’s stability and solubility.
Properties
IUPAC Name |
2-bromo-3-ethylsulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGBTPTWNFPAJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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